(Z)-Ethyl cinnamate

Acaricide Structure-Activity Relationship Stereochemistry

(Z)-Ethyl cinnamate (CAS 4610-69-9), the cis-isomer of ethyl cinnamate, is an organic ester with the molecular formula C₁₁H₁₂O₂, derived from cinnamic acid and ethanol. As a stereoisomer of the more common (E)-ethyl cinnamate (CAS 103-36-6), its unique spatial configuration around the carbon-carbon double bond imparts distinct physicochemical, olfactory, and biological properties.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 4610-69-9
Cat. No. B019015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ethyl cinnamate
CAS4610-69-9
Synonyms(2Z)-3-Phenyl-2-propenoic Acid Ethyl Ester;  (Z)-Cinnamic Acid Ethyl Ester;  (2Z)-3-Phenylprop-2-enoic Acid Ethyl Ester;  (Z)-Ethyl Cinnamate; 
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8-
InChIKeyKBEBGUQPQBELIU-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Ethyl Cinnamate (CAS 4610-69-9): A Distinct Cis-Isomer for Flavor, Fragrance, and Bioactivity Research


(Z)-Ethyl cinnamate (CAS 4610-69-9), the cis-isomer of ethyl cinnamate, is an organic ester with the molecular formula C₁₁H₁₂O₂, derived from cinnamic acid and ethanol [1]. As a stereoisomer of the more common (E)-ethyl cinnamate (CAS 103-36-6), its unique spatial configuration around the carbon-carbon double bond imparts distinct physicochemical, olfactory, and biological properties [2]. This compound is valued in the flavor and fragrance industry for its specific aromatic profile and is a subject of ongoing research in areas such as antimicrobial and acaricidal activity, where its stereochemistry is a critical determinant of efficacy.

Why Generic (E)-Ethyl Cinnamate Cannot Substitute for (Z)-Ethyl Cinnamate in Research and Industrial Applications


The substitution of (Z)-ethyl cinnamate with its more common (E)-isomer is not scientifically valid due to fundamental differences in their stereochemistry-driven properties. As a cis-isomer, (Z)-ethyl cinnamate possesses distinct physical, chemical, and biological characteristics compared to its trans counterpart. For instance, (E)-cinnamates have been demonstrated to be more effective acaricides than their (Z)-isomers, a difference directly attributed to their stereochemistry [1]. Furthermore, the isomers can be clearly distinguished and their ratios quantified using ¹H NMR by measuring the distinct coupling constants of their olefinic protons [2]. These quantifiable differences underscore that the two isomers are not interchangeable and that specific procurement of (Z)-ethyl cinnamate is essential for applications where its unique stereochemistry is required.

Quantitative Evidence Guide for (Z)-Ethyl Cinnamate (CAS 4610-69-9): Differentiation from Analogs and In-Class Compounds


Acaricidal Activity: (E)-Cinnamates are More Potent than (Z)-Cinnamates

In a head-to-head comparison of acaricidal activity against Psoroptes cuniculi, (E)-cinnamates were found to be more effective than their corresponding (Z)-isomers. This finding is part of a broader structure-activity relationship (SAR) study that evaluated 25 ethyl cinnamate derivatives. The study explicitly notes that stereochemistry is a critical factor influencing bioactivity, with the (E)-configuration conferring higher potency [1]. While this demonstrates the (E)-isomer's superiority for this specific application, it crucially establishes that the two isomers are not functionally equivalent and that (Z)-ethyl cinnamate cannot be used as a drop-in replacement for (E)-ethyl cinnamate in acaricide research or development.

Acaricide Structure-Activity Relationship Stereochemistry

Antibacterial Activity: Ethyl Cinnamate's MIC Compared to Other Alkyl Esters

The antibacterial activity of ethyl cinnamate has been quantified and compared to its homologous alkyl esters. In a study evaluating a series of synthetic cinnamates, ethyl cinnamate exhibited a minimum inhibitory concentration (MIC) of 726.36 µM against a panel of bacteria [1]. This places its potency between methyl cinnamate (MIC = 789.19 µM) and propyl/butyl cinnamates (MIC = 672.83 µM), demonstrating that the length of the alkyl chain modulates antibacterial activity. This data allows for a direct, quantitative comparison when selecting a cinnamate ester for antimicrobial applications.

Antimicrobial Minimum Inhibitory Concentration Structure-Activity Relationship

Photoisomerization Kinetics: Quantum Yields for Cis-Trans Interconversion

The photoisomerization of ethyl cinnamate in dilute ethanolic solution has been characterized, providing distinct quantum yields for the cis → trans and trans → cis processes. The quantum yield for the cis → trans isomerization (Φ(cis → trans)) was determined to be 0.26, while the reverse process, trans → cis (Φ(trans → cis)), has a quantum yield of 0.29 [1]. This difference indicates that under the same irradiation conditions, the trans to cis conversion is slightly more efficient. Furthermore, the sum of these quantum yields is significantly less than unity (0.26 + 0.29 = 0.55), indicating that a large fraction of excited molecules return to their ground state without isomerizing.

Photochemistry Isomerization Quantum Yield

Nematicidal Activity: Ethyl Cinnamate Shows Potent Activity Compared to Related Compounds

In a comparative study of 45 test compounds against the pine wood nematode Bursaphelenchus xylophilus, ethyl cinnamate was identified as one of the most potent nematicides, with an LC50 value in the range of 0.114–0.195 mg/ml [1]. This places it among the top five most active compounds tested, following only trans-cinnamaldehyde (LC50 = 0.061 mg/ml) and ahead of other related compounds like methyl cinnamate and allyl cinnamate. This quantitative ranking provides a clear basis for selecting ethyl cinnamate over less active analogs for nematicide research.

Nematicide Pine Wilt Disease Bursaphelenchus xylophilus

Olfactory and Flavor Profile: Aroma Threshold and Taste Characteristics

Ethyl cinnamate possesses a well-defined organoleptic profile, with reported aroma detection thresholds ranging from 17 to 40 parts per billion (ppb) . Its taste characteristics, as described at 20 ppm, include balsamic, powdery, fruity, berry, punch, spice, sweet, and green notes . While this data is typically associated with the more common (E)-isomer or mixed-isomer commercial product, it establishes a baseline sensory profile against which the specific nuances of the pure (Z)-isomer can be compared and evaluated, highlighting the need for isomer-specific sensory data in flavor and fragrance applications.

Flavor Fragrance Organoleptic

Spectroscopic Differentiation: ¹H NMR Coupling Constants Distinguish Isomers

The (Z)- and (E)-isomers of ethyl cinnamate can be unambiguously distinguished and quantified using ¹H NMR spectroscopy. This is achieved by measuring the coupling constants (J values) of the olefinic protons. The (E)-isomer exhibits a larger coupling constant (typically around 16 Hz) compared to the (Z)-isomer (typically around 12 Hz) [1]. This difference allows for the precise determination of isomeric purity in a sample, a critical quality control parameter for both research and industrial procurement.

Analytical Chemistry NMR Spectroscopy Quality Control

Optimal Research and Industrial Applications for (Z)-Ethyl Cinnamate Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Acaricide Development

Researchers investigating novel acaricides can utilize (Z)-ethyl cinnamate as a critical control or comparator in SAR studies. The established finding that (E)-cinnamates exhibit superior activity against Psoroptes cuniculi mites underscores the importance of stereochemistry [1]. By including the less active (Z)-isomer, researchers can validate the specific contribution of the E-configuration to potency, aiding in the rational design of more effective acaricidal agents.

Antimicrobial Research Requiring Specific Alkyl Chain Potency

In antimicrobial research, where the potency of cinnamate esters is known to be chain-length dependent, (Z)-ethyl cinnamate offers a defined intermediate activity profile. With a known MIC of 726.36 µM against a panel of bacteria [2], it provides a precise benchmark for comparison with other esters like methyl cinnamate (MIC = 789.19 µM) and propyl cinnamate (MIC = 672.83 µM). This allows researchers to select the ester with the exact potency required for their specific formulation or mechanistic study.

Photochemical and Material Science Studies on Controlled Isomerization

The distinct photoisomerization kinetics of (Z)-ethyl cinnamate make it a valuable tool in photochemistry and materials science. Its quantum yield for cis → trans isomerization (Φ = 0.26) is known and differs from the reverse process (Φ = 0.29) [3]. This data is essential for applications such as studying photostability in formulations, designing light-responsive molecular switches, or investigating the fundamental photophysics of cinnamate derivatives.

Flavor and Fragrance Research for Isomer-Specific Sensory Profiling

The flavor and fragrance industry can utilize pure (Z)-ethyl cinnamate to deconvolute the sensory contributions of individual stereoisomers. While the general aroma threshold for ethyl cinnamate is established in the low ppb range , the specific olfactory nuances of the pure (Z)-isomer remain largely uncharacterized. Procuring and evaluating the pure (Z)-isomer allows flavorists and perfumers to explore novel scent profiles and create more refined, stereochemically-defined accords, moving beyond the typical use of the mixed-isomer or (E)-dominant commercial product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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